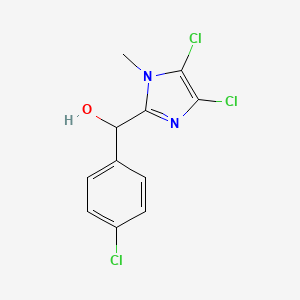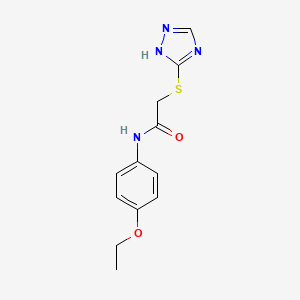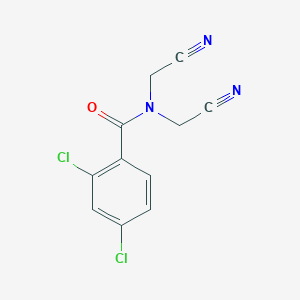![molecular formula C20H26N4O3 B5607840 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5607840.png)
1-[(3-isobutyl-5-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Research on piperidinecarboxamide derivatives and related compounds often focuses on exploring their potential as therapeutic agents due to their interaction with biological receptors. For instance, the synthesis and study of compounds similar to the one mentioned have been directed towards understanding their pharmacological properties and receptor selectivity, which could be pivotal in treating diseases like migraines and central nervous system disorders (Hay et al., 2006).
Synthesis Analysis
Synthetic routes for related compounds, such as piperidine and pyrazole derivatives, involve multi-step reactions including acylation, deprotection, and salt formation. Optimized conditions lead to high yields and purity, indicating the potential for scalable production processes for research and therapeutic use (Wei et al., 2016).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction studies, reveal that compounds in this category often crystallize in specific systems, displaying defined geometries around their constituent atoms. The detailed understanding of these structures aids in predicting their interaction with biological molecules (Naveen et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactivity of piperidinecarboxamide derivatives highlights their ability to undergo a variety of reactions, including cycloadditions, which are crucial for developing novel compounds with potential biological activities. These studies are essential for expanding the scope of these molecules in therapeutic applications (Rahmouni et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of related compounds are studied to determine their suitability for pharmaceutical formulations. These properties are crucial for the development of drugs that are both effective and safe for human use (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity with various reagents and the formation of specific derivatives, allows researchers to modify these compounds to enhance their biological activity or reduce toxicity. Such modifications are key to the development of new medications (Al-Omran & El-Khair, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for a compound like this could be very broad and would depend on its intended use. If it’s a pharmaceutical compound, future work could involve improving its efficacy or reducing side effects. If it’s a material or a catalyst, future work could involve improving its performance or finding new applications .
properties
IUPAC Name |
1-[3-(2-methylpropyl)-1,2-oxazole-5-carbonyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14(2)11-17-12-18(27-23-17)20(26)24-9-6-15(7-10-24)19(25)22-13-16-5-3-4-8-21-16/h3-5,8,12,14-15H,6-7,9-11,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTMWUOCPFKFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[3-(3-methylphenyl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5607761.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5607774.png)
![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperazinone](/img/structure/B5607781.png)

![1-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methyl-5H-chromeno[3,4-c]pyridine](/img/structure/B5607804.png)
![ethyl 2-[(benzylsulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5607819.png)
![(3,4-difluorophenyl)[1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4-piperidinyl]methanone dihydrochloride](/img/structure/B5607827.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B5607834.png)
![ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5607848.png)
![N-methyl-4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5607850.png)

![2-(methylthio)-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine](/img/structure/B5607863.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5607866.png)
